N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a benzothiazole core substituted with a methoxy group at the 6-position, a piperidine ring linked to the benzothiazole’s 2-position, and a cyclopropanesulfonamide moiety attached to the piperidine’s 3-position. The methoxy group may enhance solubility or modulate electronic effects, while the cyclopropanesulfonamide could contribute to metabolic stability and target binding through hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[1-(6-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S2/c1-22-12-4-7-14-15(9-12)23-16(17-14)19-8-2-3-11(10-19)18-24(20,21)13-5-6-13/h4,7,9,11,13,18H,2-3,5-6,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCYRJJETTZOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCCC(C3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared below with three structurally related derivatives, focusing on substituent effects, heterocyclic cores, and functional group variations.
Table 1: Structural and Physicochemical Comparison
Key Comparisons
Substituent Effects: Methoxy vs. Ethoxy The ethoxy analog () shares the same core structure but replaces the methoxy group with an ethoxy substituent. Ethoxy groups are also more metabolically labile due to longer alkyl chains, which could shorten half-life compared to the methoxy derivative .
Heterocyclic Core Variations The imidazopyrrolopyrazine derivative () replaces the benzothiazole with a fused bicyclic heteroaromatic system. ~381.5) may favor bioavailability .
Functional Group Differences: Sulfonamide vs. Acetamide
- Acetamide-linked benzothiazoles () lack the sulfonamide group, which is critical for hydrogen bonding and acidity. Sulfonamides (pKa ~1–2) are more acidic than acetamides (pKa ~15–17), enhancing solubility in physiological conditions and stability under enzymatic hydrolysis. This suggests the target compound may exhibit superior pharmacokinetics compared to acetamide analogs .
Synthetic Accessibility
- The ethoxy derivative is commercially available (priced at $8–$11/g), indicating scalability. The imidazopyrrolopyrazine analog requires silica gel chromatography for purification, which adds complexity. Acetamide derivatives rely on EDC-mediated coupling, a standard method but less atom-efficient than sulfonamide formation .
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